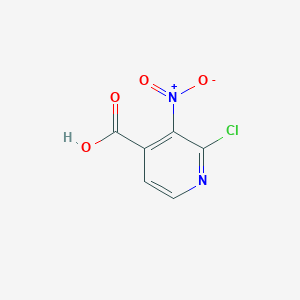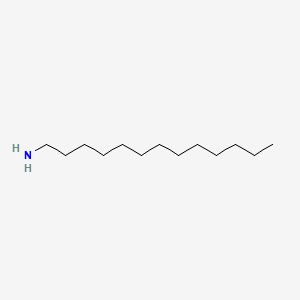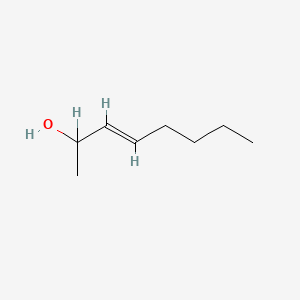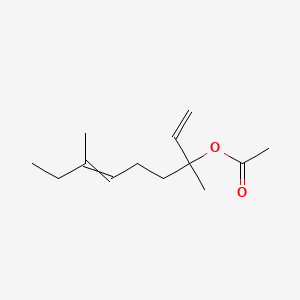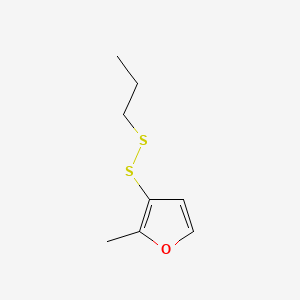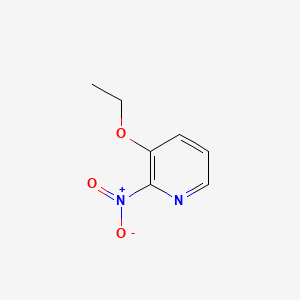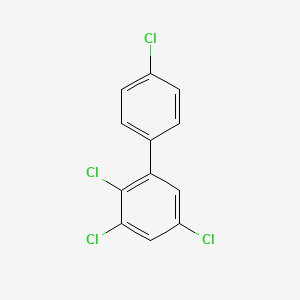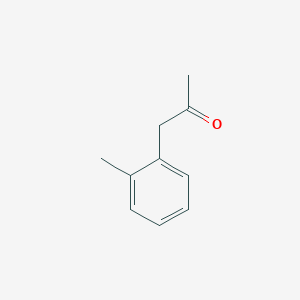
1-(2-Methylphenyl)propan-2-one
Overview
Description
1-(2-Methylphenyl)propan-2-one, also known as 2-Methylphenylacetone, is an organic compound with the molecular formula C10H12O. It is a colorless liquid that is soluble in organic solvents and has a pleasant odor. This compound is a substituted benzene derivative, consisting of an acetone group attached to a 2-methylphenyl group. It is used in various chemical syntheses and has significant industrial and research applications.
Mechanism of Action
Target of Action
Similar compounds such as cathinone derivatives, which have structural similarities with phenethylamine, display psychoactive properties by inhibiting protein-transporting monoamines (dopamine, noradrenaline, and serotonin) of the synaptic gap .
Mode of Action
It’s known that ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s known that similar compounds like phenylacetone, a metabolite of amphetamine and methamphetamine, are involved in the biodegradation of amphetamine .
Pharmacokinetics
Similar compounds like phenylacetone occur as a metabolite of amphetamine and methamphetamine via fmo3-mediated oxidative deamination .
Result of Action
Similar compounds like phenylacetone are oxidized to benzoic acid, which is converted to hippuric acid by glycine n-acyltransferase (glyat) enzymes prior to excretion .
Action Environment
It’s known that similar compounds like phenylacetone are soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)propan-2-one can be synthesized through several methods. One common laboratory synthesis involves the Friedel-Crafts alkylation of acetone with 2-methylbenzyl chloride in the presence of an aluminum chloride catalyst . Another method involves the ketonic decarboxylation of 2-methylphenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .
Industrial Production Methods: Industrially, this compound is produced via the gas-phase ketonic decarboxylation of 2-methylphenylacetic acid. This process involves the use of acetic acid and a ceria-alumina solid acid catalyst at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-Methylbenzoic acid or 2-Methylbenzophenone.
Reduction: 1-(2-Methylphenyl)propan-2-ol.
Substitution: Various substituted benzene derivatives depending on the substituent used.
Scientific Research Applications
1-(2-Methylphenyl)propan-2-one has diverse applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of certain medicinal compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
1-(2-Methylphenyl)propan-2-one can be compared with other similar compounds such as:
Phenylacetone: Similar in structure but lacks the methyl group on the benzene ring.
2-Methyl-1-phenyl-1-propanone: Similar but with a different position of the methyl group.
1-Phenyl-2-propanone: Lacks the methyl group on the benzene ring and has different reactivity.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence or absence of specific substituents.
Properties
IUPAC Name |
1-(2-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLPDLDAOMBERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370131 | |
| Record name | 1-(2-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51052-00-7 | |
| Record name | 1-(2-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585772.png)



![2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1585777.png)
